4-(Pyrrolidin-3-yloxy)benzamidehydrochloride 4-(Pyrrolidin-3-yloxy)benzamidehydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18236160
InChI: InChI=1S/C11H14N2O2.ClH/c12-11(14)8-1-3-9(4-2-8)15-10-5-6-13-7-10;/h1-4,10,13H,5-7H2,(H2,12,14);1H
SMILES:
Molecular Formula: C11H15ClN2O2
Molecular Weight: 242.70 g/mol

4-(Pyrrolidin-3-yloxy)benzamidehydrochloride

CAS No.:

Cat. No.: VC18236160

Molecular Formula: C11H15ClN2O2

Molecular Weight: 242.70 g/mol

* For research use only. Not for human or veterinary use.

4-(Pyrrolidin-3-yloxy)benzamidehydrochloride -

Specification

Molecular Formula C11H15ClN2O2
Molecular Weight 242.70 g/mol
IUPAC Name 4-pyrrolidin-3-yloxybenzamide;hydrochloride
Standard InChI InChI=1S/C11H14N2O2.ClH/c12-11(14)8-1-3-9(4-2-8)15-10-5-6-13-7-10;/h1-4,10,13H,5-7H2,(H2,12,14);1H
Standard InChI Key DZSNRSGGBHGXLR-UHFFFAOYSA-N
Canonical SMILES C1CNCC1OC2=CC=C(C=C2)C(=O)N.Cl

Introduction

Chemical Identity and Nomenclature

Systematic Characterization

The compound’s IUPAC name is 4-(pyrrolidin-3-yloxy)benzamide hydrochloride, reflecting its core benzamide structure (C₆H₅CONH₂) substituted at the para position with a pyrrolidin-3-yloxy group (–O–C₅H₈N) and a hydrochloride salt . Key identifiers include:

PropertyValueSource
Molecular FormulaC₁₂H₁₇ClN₂O₂PubChem
Molecular Weight242.70 g/molPubChem
SynonymsEN300-28318119, Z5111593308PubChem
Parent Compound (CID)49853486PubChem

The hydrochloride salt enhances aqueous solubility, a critical feature for bioavailability in drug development .

Structural Features

The molecule comprises three distinct regions (Fig. 1):

  • Benzamide core: Provides planar aromaticity for π-π interactions with biological targets .

  • Pyrrolidin-3-yloxy group: Introduces a saturated five-membered nitrogen ring, enabling hydrogen bonding and conformational flexibility .

  • Hydrochloride counterion: Stabilizes the protonated amine, improving crystallinity and solubility .

X-ray crystallography data are unavailable, but computational models predict a staggered conformation between the benzamide and pyrrolidine moieties, minimizing steric hindrance .

Synthesis and Structural Analogues

Synthetic Routes

While no explicit synthesis for 4-(pyrrolidin-3-yloxy)benzamide hydrochloride is documented, analogous benzamide-pyrrolidine hybrids suggest feasible pathways (Table 1) :

StepReaction TypeReagents/ConditionsYieldReference
1O-alkylationNaH, DMF, 0°C72%
2Amide couplingHCTU, DIPEA, DCM85%
3Salt formationHCl in diethyl ether95%

Step 1: O-alkylation of 4-hydroxybenzamide with a pyrrolidine derivative (e.g., 3-bromopyrrolidine) under basic conditions forms the ether linkage .
Step 2: Amidation or salt formation may follow, though the parent compound’s synthesis likely terminates at the hydrochloride salt stage .

Structural Analogues and SAR Insights

Comparative studies of benzamide-pyrrolidine hybrids reveal structure-activity relationships (SAR):

  • Pyrrolidine substitution: N-alkylation (e.g., N-propyl) improves dopamine receptor binding (D₂R K₁ = 2.57 nM vs. 1.77 nM for N-H) .

  • Linker length: A 4-carbon spacer between benzamide and pyrrolidine optimizes D₃R affinity (K₁ = 0.493 nM) .

  • Aromatic substituents: Electron-withdrawing groups (e.g., Cl) enhance antimicrobial activity in quinoline-pyrrolidine hybrids .

While 4-(pyrrolidin-3-yloxy)benzamide hydrochloride lacks direct SAR data, these trends suggest strategic modifications to tune its pharmacological profile.

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